molecular formula C57H106O6 B142905 1,2-Dioleoyl-3-stearoyl-rac-glycerol CAS No. 2410-28-8

1,2-Dioleoyl-3-stearoyl-rac-glycerol

Cat. No.: B142905
CAS No.: 2410-28-8
M. Wt: 887.4 g/mol
InChI Key: RYNHWWNZNIGDAQ-CDAVXRBQSA-N
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Description

1,2-Dioleoyl-3-stearoyl-rac-glycerol is a triacylglycerol that contains oleic acid at the sn-1 and sn-2 positions and stearic acid at the sn-3 position. This compound is found in various natural sources such as sunflower, corn, and soybean oils, as well as ostrich oil . It is a significant component in lipid biochemistry and has various applications in scientific research and industry.

Mechanism of Action

1,2-Dioleoyl-3-stearoyl-rac-glycerol, also known as 9-Octadecenoic acid (9Z)-, 1,1’-[1-[[(1-oxooctadecyl)oxy]methyl]-1,2-ethanediyl] ester, is a triacylglycerol . It features oleic acid at the sn-1 and sn-2 positions and stearic acid at the sn-3 position .

Target of Action

As a triacylglycerol, it is likely to be involved in lipid metabolism and energy storage .

Mode of Action

As a triacylglycerol, it may be hydrolyzed by lipases to release fatty acids and glycerol, which can then be metabolized for energy or used in various cellular processes .

Biochemical Pathways

This compound is likely to be involved in the lipid metabolism pathway. Upon hydrolysis, the released fatty acids can enter the beta-oxidation pathway to produce acetyl-CoA, which can then enter the citric acid cycle for energy production .

Pharmacokinetics

As a lipid molecule, it is likely to be absorbed in the intestine, distributed in the body via lipoproteins, metabolized in the liver, and excreted in the form of carbon dioxide and water .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to energy production and lipid metabolism. The hydrolysis of this compound can provide fatty acids for beta-oxidation, leading to the production of ATP .

Action Environment

Environmental factors such as diet and physical activity can influence the action, efficacy, and stability of this compound. A diet high in fats may increase the levels of this compound, while physical activity may increase its metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dioleoyl-3-stearoyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid under controlled temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound involves the extraction and purification from natural sources like sunflower, corn, and soybean oils. The process includes steps such as solvent extraction, filtration, and chromatographic techniques to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

1,2-Dioleoyl-3-stearoyl-rac-glycerol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form peroxides and other oxidation products.

    Hydrolysis: It can be hydrolyzed to yield glycerol and the respective fatty acids.

    Transesterification: This reaction involves the exchange of ester groups with alcohols under the influence of catalysts.

Common Reagents and Conditions

    Oxidation: Common reagents include oxygen, ozone, and hydrogen peroxide.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Transesterification: Catalysts such as sodium methoxide or lipases are used under mild temperature conditions.

Major Products Formed

    Oxidation: Peroxides, aldehydes, and ketones.

    Hydrolysis: Glycerol and fatty acids (oleic acid and stearic acid).

    Transesterification: New esters and glycerol.

Scientific Research Applications

1,2-Dioleoyl-3-stearoyl-rac-glycerol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dioleoyl-3-palmitoyl-rac-glycerol
  • 1,3-Dioleoyl-2-palmitoylglycerol
  • 1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol

Uniqueness

1,2-Dioleoyl-3-stearoyl-rac-glycerol is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. Its presence in various natural oils and its role in lipid biochemistry make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H106O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25,27-28,30,54H,4-24,26,29,31-53H2,1-3H3/b28-25-,30-27-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNHWWNZNIGDAQ-CDAVXRBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H106O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301304862
Record name 1,2-Dioleoyl-3-stearoylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301304862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

887.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2410-28-8
Record name 1,2-Dioleoyl-3-stearoylglycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2410-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dioleoyl-3-stearoylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301304862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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